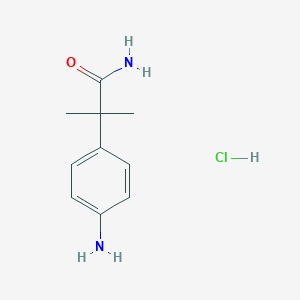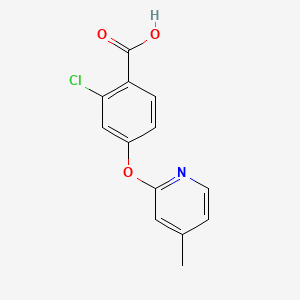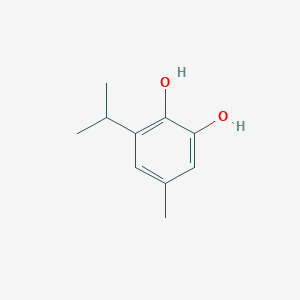
5-Methyl-3-(propan-2-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(propan-2-yl)benzene-1,2-diol, also known as thymol, is a naturally occurring monoterpenoid phenol derivative of cymene. It is found in the oil of thyme and other plants. This compound is known for its antiseptic properties and has a pleasant aromatic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(propan-2-yl)benzene-1,2-diol can be achieved through several methods. One common synthetic route involves the alkylation of m-cresol (3-methylphenol) with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone.
Industrial Production Methods
Industrial production of thymol often involves the extraction from thyme oil, where it is present in significant quantities. The oil is subjected to steam distillation, followed by purification processes such as crystallization or chromatography to isolate thymol.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(propan-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: Thymol can be oxidized to thymohydroquinone using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to dihydrothymol using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Thymohydroquinone.
Reduction: Dihydrothymol.
Substitution: Brominated thymol derivatives.
Scientific Research Applications
5-Methyl-3-(propan-2-yl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in treating infections and as an antiseptic.
Industry: Utilized in the manufacture of perfumes, cosmetics, and food flavorings due to its aromatic properties.
Mechanism of Action
The mechanism by which 5-Methyl-3-(propan-2-yl)benzene-1,2-diol exerts its effects involves disrupting the cell membranes of microorganisms. It interacts with the lipid bilayer, increasing membrane permeability and leading to cell lysis. This compound targets various molecular pathways, including those involved in microbial respiration and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Carvacrol: Another monoterpenoid phenol with similar antimicrobial properties.
Eugenol: Found in clove oil, also known for its antiseptic and analgesic properties.
Menthol: A monoterpenoid with cooling and soothing effects.
Uniqueness
5-Methyl-3-(propan-2-yl)benzene-1,2-diol is unique due to its dual hydroxyl groups, which enhance its solubility and reactivity compared to other monoterpenoids. Its pleasant aroma and strong antiseptic properties make it particularly valuable in both medicinal and industrial applications.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-methyl-3-propan-2-ylbenzene-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-6(2)8-4-7(3)5-9(11)10(8)12/h4-6,11-12H,1-3H3 |
InChI Key |
HCPUROQJUSURGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


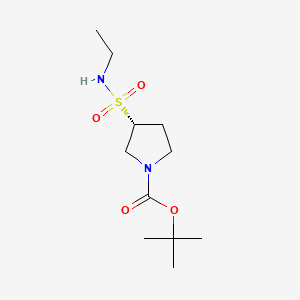

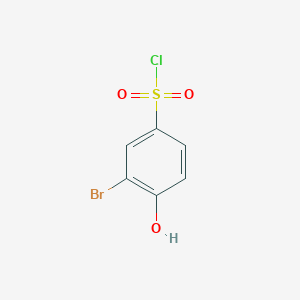
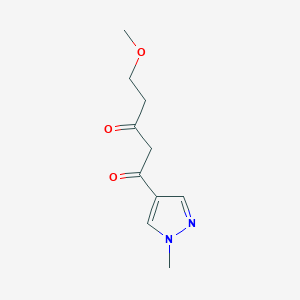


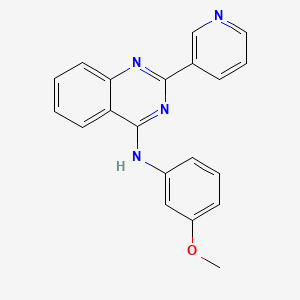

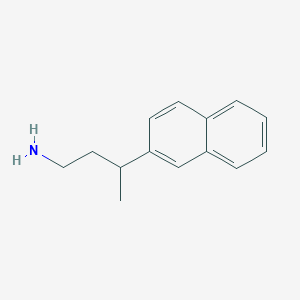

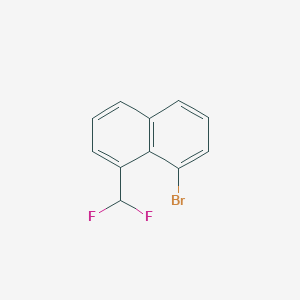
![2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid](/img/structure/B13579552.png)
